Pharmacological profile of 1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone in vitro
Pharmacological profile of 1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone in vitro
An In-Vitro Pharmacological Profile of 1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone: A Technical Guide to Characterization
Disclaimer: As of the latest literature review, specific in-vitro pharmacological data for the compound 1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone is not publicly available. This guide, therefore, serves as a comprehensive framework outlining the essential in-vitro assays and methodologies that a senior application scientist would employ to characterize a novel psychoactive substance (NPS) of this structural class. The presented data are hypothetical and for illustrative purposes, designed to guide researchers in the evaluation of similar compounds.
Executive Summary
The emergence of novel psychoactive substances necessitates a robust and systematic approach to in-vitro pharmacological characterization. This document provides a technical guide for elucidating the pharmacological profile of 1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone, a putative substituted cathinone. By analyzing its interactions with primary molecular targets, assessing its potential for cellular toxicity, and determining its metabolic fate, we can construct a predictive profile of its likely psychoactive effects, mechanism of action, and safety liabilities. This guide details the rationale, step-by-step protocols, and data interpretation for key assays, including monoamine transporter activity, receptor binding affinity, cytotoxicity, and metabolic stability.
Introduction: Structural Analysis and Rationale for Profiling
1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone belongs to the class of phenylpropylamino alkaloids, which includes substituted amphetamines and cathinones.[1] Its core structure, a β-keto-phenethylamine, is analogous to cathinone. The substitutions on the phenyl ring—a fluorine atom at position 5 and a methoxy group at position 2—are common modifications in designer drugs intended to modulate potency, selectivity, and metabolic stability.[2][3]
The primary rationale for in-vitro profiling is to rapidly and cost-effectively predict the compound's human psychoactive effects and potential for harm.[4][5] This is achieved by quantifying its activity at key neurobiological targets before committing to more complex and resource-intensive in-vivo studies.
Core Mechanism: Monoamine Transporter Interaction Profile
The principal mechanism of action for stimulant and entactogenic drugs involves the modulation of plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6][][8] These transporters regulate neurotransmitter levels in the synaptic cleft. A compound can act as an inhibitor (blocker) of reuptake or as a substrate (releaser), which triggers reverse transport.[6][8] Determining a compound's potency and preference for each transporter is critical for predicting its pharmacological effects.[4][5]
Diagram: Overall In-Vitro Characterization Workflow
Caption: High-level workflow for the in-vitro characterization of a novel psychoactive substance.
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
This assay quantifies the ability of the test compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing a specific monoamine transporter.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone at hDAT, hNET, and hSERT.
Materials:
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HEK293 cells stably expressing human DAT, NET, or SERT.[8]
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Culture medium (e.g., DMEM with 10% FBS, G418 for selection).
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Krebs-HEPES buffer (KHB).
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Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin. Alternatively, a fluorescent substrate from a commercial kit can be used.[9][10][11]
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Test compound stock solution (in DMSO).
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Positive control inhibitors (e.g., cocaine for DAT/NET, fluoxetine for SERT).
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96-well microplates.
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Scintillation counter and fluid (for radiolabeled assays) or fluorescence plate reader.
Step-by-Step Methodology:
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Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
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Preparation of Reagents: Prepare serial dilutions of the test compound and positive controls in KHB. Prepare the radiolabeled substrate solution in KHB.
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Assay Initiation: Wash the cells once with warm KHB.
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Pre-incubation: Add 50 µL of varying concentrations of the test compound, control inhibitor, or vehicle (for total uptake) to the wells. For non-specific uptake control, use a high concentration of a known potent inhibitor (e.g., 10 µM cocaine for DAT). Incubate for 10-20 minutes at room temperature.
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Substrate Addition: Add 50 µL of the [³H]-substrate solution to each well to initiate the uptake reaction.
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Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature. This timing is critical and should be within the linear range of uptake for each transporter.
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Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KHB to remove the extracellular substrate.
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Cell Lysis & Measurement: Lyse the cells with a lysis buffer. Transfer the lysate to scintillation vials with scintillation fluid.
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Data Acquisition: Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
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Data Analysis: Convert CPM to percentage inhibition relative to the total and non-specific uptake controls. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Hypothetical Monoamine Transporter Activity
The resulting data should be summarized for clear interpretation. Potency at DAT and NET is typically associated with stimulant effects, while potent SERT activity is linked to entactogenic or antidepressant-like effects.[4]
| Target | Assay Type | Parameter | Hypothetical Value (nM) |
| hDAT | Uptake Inhibition | IC₅₀ | 150 |
| Substrate Release | EC₅₀ | 250 | |
| hNET | Uptake Inhibition | IC₅₀ | 80 |
| Substrate Release | EC₅₀ | 180 | |
| hSERT | Uptake Inhibition | IC₅₀ | 1200 |
| Substrate Release | EC₅₀ | >10,000 |
Interpretation: The hypothetical data suggest the compound is a potent inhibitor and releaser at DAT and NET, with significantly weaker activity at SERT. This profile is characteristic of a classic psychostimulant rather than an MDMA-like entactogen. The higher potency at NET compared to DAT might predict pronounced cardiovascular and noradrenergic side effects.
Diagram: Transporter Interaction Mechanisms
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- 6. researchgate.net [researchgate.net]
- 8. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
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